3-(4-Bromophenyl)-2,2-dimethylpropanal
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRNMTYCCXUMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanal typically involves the following steps:
Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom at the para position.
Formylation: The brominated compound is then subjected to formylation to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-Bromophenyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanal typically involves:
- Bromination : The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom at the para position.
- Formylation : The brominated compound is subjected to formylation, introducing the aldehyde group and yielding this compound.
Industrial Production
Industrial methods often employ optimized catalysts and reaction conditions to maximize yield and purity during the bromination and formylation processes.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction.
Chemical Reactions
- Oxidation : Converts the aldehyde group into a carboxylic acid.
- Reduction : Converts the aldehyde into an alcohol.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
Biology
The compound is under investigation for its potential biological activity , particularly its interactions with biomolecules. Research suggests it may modulate biological pathways by interacting with enzymes or receptors, making it a candidate for further biological studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties . It serves as a building block for drug development, particularly in creating compounds that might exhibit anti-inflammatory or analgesic effects.
Industry
This compound finds utility in producing specialty chemicals and materials , contributing to various industrial applications where specific chemical properties are required.
A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the use of this compound as an intermediate in synthesizing complex organic molecules. The study highlighted its effectiveness in facilitating reactions that led to compounds with significant biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
3-(3-Fluorophenyl)-2,2-dimethylpropanal
- Molecular Formula : C₁₁H₁₃FO
- Molecular Weight : 180.22 g/mol
- Key Differences :
- Substitution of bromine with fluorine at the meta position of the phenyl ring.
- Fluorine’s electron-withdrawing effect is weaker than bromine, altering electronic properties and reactivity.
- Applications: Limited commercial availability (discontinued as per ), but fluorinated analogs are often explored in medicinal chemistry for enhanced metabolic stability.
3-(4-Ethylphenyl)-2,2-dimethylpropanal
- Molecular Formula : C₁₃H₁₈O
- Molecular Weight : 190.28 g/mol
- Key Differences :
- Replacement of bromine with an ethyl group at the para position.
- Ethyl substituent introduces electron-donating effects, increasing lipophilicity.
- Applications: Widely used as an odorant in antiperspirants (e.g., trade names Florazone, Seawind aldehyde E), imparting floral, aldehydic, and marine notes .
3-(4-Bromophenyl)-2,2-difluoropropanoic Acid
- Molecular Formula : C₉H₇BrF₂O₂
- Molecular Weight : 265.05 g/mol
- Key Differences :
- Aldehyde group replaced with a carboxylic acid.
- Additional fluorine atoms at the β-carbon.
- Applications : Serves as a versatile scaffold in synthetic chemistry due to its dual functionality (carboxylic acid and halogens), enabling diverse derivatization .
Physicochemical Properties
Commercial and Industrial Relevance
- 3-(4-Ethylphenyl)-2,2-dimethylpropanal dominates in the fragrance sector due to its low toxicity and stable olfactory profile .
Biological Activity
Overview
3-(4-Bromophenyl)-2,2-dimethylpropanal is an organic compound notable for its potential biological activities. Characterized by a bromine atom attached to a phenyl ring and a dimethylpropanal group, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C11H13BrO
- CAS Number : 1784440-48-7
The compound is synthesized through a two-step process involving bromination of 4-bromobenzene followed by formylation to introduce the aldehyde group. This synthetic route allows for the production of the compound in a laboratory setting, making it accessible for biological studies .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the aldehyde functional group are critical for its reactivity and binding affinity. These interactions may modulate various biological pathways, influencing physiological responses .
Antinociceptive Effects
Research indicates that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, a study on a related compound demonstrated that it was significantly more potent than common analgesics such as aspirin and acetaminophen, suggesting that similar derivatives may also possess noteworthy analgesic effects .
Enzyme Interaction
The compound has been investigated for its ability to interact with specific enzymes. It is hypothesized that it may act as an inhibitor or activator of certain pathways, potentially leading to therapeutic applications in pain management or other areas .
Study on Antinociceptive Activity
A study published in PubMed evaluated the antinociceptive effects of a brominated derivative in various models of nociception in mice. The results showed that the compound elicited dose-dependent analgesic effects through both spinal and supraspinal mechanisms. Notably, it did not involve opioid pathways, indicating a unique mechanism of action .
Synthesis and Applications
Another research effort focused on synthesizing derivatives of this compound using palladium-catalyzed reactions. This study highlighted the versatility of the compound in generating new analogs with potentially enhanced biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Isoxazole derivative | Antinociceptive activity reported |
| 3-(4-Bromophenyl)propionic acid | Carboxylic acid derivative | Potential anti-inflammatory properties |
| 3-(4-Bromophenyl)-N,N-dimethylacetamide | Amide derivative | Investigated for neuroprotective effects |
This table illustrates how this compound compares to similar compounds in terms of structure and biological activity. The unique combination of functional groups in this compound may confer distinct pharmacological properties that warrant further investigation.
Q & A
Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-2,2-dimethylpropanal, and how can reaction conditions be optimized?
The compound is typically synthesized via catalytic intramolecular arylation or oxidation of precursor alcohols. For example:
- Oxidation of propanol derivatives : Using pyridinium chlorochromate (PCC) in dichloromethane (DCM) under reflux, followed by silica gel chromatography for purification (Hex:EtOAc = 2:1) .
- Continuous flow systems : These improve yield (up to 93%) by maintaining precise temperature and reagent stoichiometry, reducing side reactions .
Key optimization parameters include catalyst loading (e.g., PCC molar ratio), solvent polarity, and reaction time.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR spectroscopy :
- ¹H NMR : Look for the aldehyde proton signal at δ ~9.7–9.8 ppm (singlet) and dimethyl groups at δ ~1.2 ppm (singlet, 6H). Aromatic protons from the 4-bromophenyl group appear as doublets (δ ~7.3–7.5 ppm, J = 8 Hz) .
- ¹³C NMR : The aldehyde carbon resonates at δ ~205 ppm, while the quaternary dimethyl carbons appear at δ ~25–30 ppm .
- Mass spectrometry : Confirm the molecular ion peak at m/z ~254 (C₁₁H₁₃BrO⁺).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction selectivity be improved during the synthesis of this compound derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -Br) on the phenyl ring direct electrophilic substitution to specific positions. Use DFT calculations to predict regioselectivity .
- Catalyst screening : Test Pd/C or Cu-based catalysts for cross-coupling reactions to minimize byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in substitution reactions .
Q. How should researchers address contradictory data in reported yields for this compound?
- Variable factors :
- Reproducibility : Validate methods using continuous flow systems to standardize reaction parameters .
Q. What computational tools are suitable for studying the electronic properties of this compound?
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes in Alzheimer’s disease) using AutoDock Vina .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to understand reactivity with Gaussian 16 .
- Crystallography : Compare experimental X-ray data (e.g., bond lengths, angles) with Cambridge Structural Database entries .
Q. How can the compound’s potential bioactivity be evaluated in neurodegenerative disease models?
- In vitro assays :
- Structure-activity relationships (SAR) : Modify the dimethyl or bromophenyl groups to correlate structural features with potency .
Q. What challenges arise in resolving stereochemical ambiguities during derivatization?
Q. Are there alternative synthetic pathways to avoid hazardous reagents (e.g., PCC)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
